molecular formula C12H18N2O B15296344 2-Cyclopentyl-5-ethyl-6-methylpyrimidin-4(3H)-one

2-Cyclopentyl-5-ethyl-6-methylpyrimidin-4(3H)-one

Cat. No.: B15296344
M. Wt: 206.28 g/mol
InChI Key: WYWCSQZPHLOEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-5-ethyl-6-methylpyrimidin-4(3H)-one is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-5-ethyl-6-methylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with ethyl acetoacetate and urea in the presence of a base, such as sodium ethoxide, to form the desired pyrimidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-5-ethyl-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyrimidine ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-Cyclopentyl-5-ethyl-6-methylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-5-ethyl-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopentyl-5-ethyl-6-methylpyrimidin-4-amine
  • 2-Cyclopentyl-5-ethyl-6-methylpyrimidin-4-thione

Uniqueness

2-Cyclopentyl-5-ethyl-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

2-cyclopentyl-5-ethyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-10-8(2)13-11(14-12(10)15)9-6-4-5-7-9/h9H,3-7H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWCSQZPHLOEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)C2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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